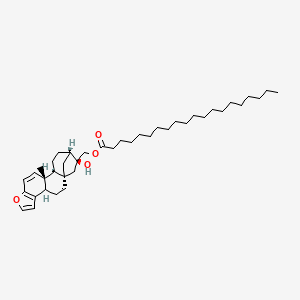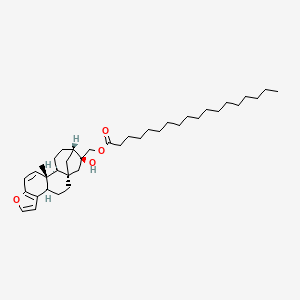![molecular formula C24H17N3O3 B608372 3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione CAS No. 1620692-60-5](/img/structure/B608372.png)
3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KPU-300 is a potent and selective antimicrotubule agent. KPU-300 exhibited a potent cytotoxicity with an IC50 value of 7.0 nM against HT-29 cells, by strongly binding to tubulin (K d = 1.3 μM) and inducing microtubule depolymerization.
Applications De Recherche Scientifique
Anticonvulsant Activity
A significant application of this compound is in the field of anticonvulsant activity. Studies have shown that various derivatives of pyrrolidine-2,5-dione, which is structurally related to the compound , exhibit potential anticonvulsant properties. For instance, N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have shown effectiveness in acute models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice (Rybka et al., 2016). Similarly, other derivatives have demonstrated a more beneficial protective index than well-known antiepileptic drugs (Obniska et al., 2010).
Anticancer Properties
Some derivatives of pyrrolidine-2,5-dione have shown potential in anticancer research. For instance, certain piperazine derivatives have been tested against K-562 human chronic myelogenous leukemia cells, exhibiting inhibition of cell proliferation and induction of erythroid differentiation (Saab et al., 2013). Additionally, other compounds derived from 2,6-dioxopiperazine have been evaluated for their anticancer activity, indicating potential use in cancer treatment (Kumar et al., 2014).
Analgesic Activity
Some derivatives of this compound class have shown promise in analgesic applications. For example, certain imides containing the piperazine structure have demonstrated significant analgesic properties in tests like the "writhing" syndrome test in mice (Śladowska et al., 2009).
Chemical Synthesis and Properties
The compound and its derivatives have been explored in various chemical syntheses. These studies include the synthesis of cyclic dipeptides and the investigation of their chiral solvating properties, indicating their potential in NMR spectroscopy and as chiral solvating agents (Wagger et al., 2007), and the synthesis of heterocyclic compounds derived from 2,6-dioxopiperazine derivatives, showing their versatility in medicinal chemistry (Kumar et al., 2013).
Propriétés
Numéro CAS |
1620692-60-5 |
|---|---|
Nom du produit |
3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione |
Formule moléculaire |
C24H17N3O3 |
Poids moléculaire |
395.418 |
Nom IUPAC |
3-[(3-benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C24H17N3O3/c28-22(17-8-2-1-3-9-17)18-10-6-7-16(13-18)14-20-23(29)27-21(24(30)26-20)15-19-11-4-5-12-25-19/h1-15H,(H,26,30)(H,27,29) |
Clé InChI |
CDRIOEPHHOSTPX-OZNQKUEASA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=C3C(=O)NC(=CC4=CC=CC=N4)C(=O)N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KPU-300; KPU 300; KPU300. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)
